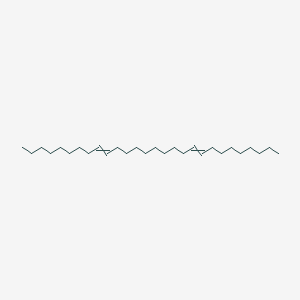
Octacosa-9,19-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octacosa-9,19-diene is a long-chain hydrocarbon with the molecular formula C28H54 It is characterized by the presence of two double bonds located at the 9th and 19th positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octacosa-9,19-diene typically involves the coupling of smaller hydrocarbon units through processes such as the Wittig reaction or olefin metathesis. These reactions are carried out under controlled conditions to ensure the formation of the desired double bonds at specific positions.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the appropriate precursors are selected to ensure the double bonds are introduced at the 9th and 19th positions.
Olefin Metathesis: This method involves the redistribution of carbon-carbon double bonds in alkenes. Catalysts such as Grubbs’ catalyst are used to facilitate the reaction, allowing for the formation of this compound with high precision.
Industrial Production Methods
Industrial production of this compound may involve large-scale olefin metathesis processes, utilizing advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Octacosa-9,19-diene can undergo various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: The double bonds can be reduced to form the corresponding alkane, octacosane. Catalytic hydrogenation using palladium or platinum catalysts is typically employed.
Substitution: The double bonds can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) under controlled conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Octacosane.
Substitution: Halogenated derivatives such as 9,19-dibromo-octacosane.
Applications De Recherche Scientifique
Octacosa-9,19-diene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the behavior of long-chain hydrocarbons.
Industry: Used in the synthesis of specialty chemicals and materials, including lubricants and surfactants.
Mécanisme D'action
The mechanism of action of octacosa-9,19-diene in biological systems involves its interaction with specific receptors or enzymes. In the case of its role as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses such as mating or aggregation . The molecular pathways involved in these processes are still under investigation, but they likely involve signal transduction mechanisms common to other pheromonal compounds.
Comparaison Avec Des Composés Similaires
Octacosa-9,19-diene can be compared to other long-chain hydrocarbons with similar structures, such as:
Heptacosa-7,11-diene: Another long-chain diene with double bonds at the 7th and 11th positions.
Nonacosa-7,11-diene: Similar to this compound but with a longer carbon chain and double bonds at the 7th and 11th positions.
Uniqueness
The uniqueness of this compound lies in its specific double bond positions, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
82122-60-9 |
|---|---|
Formule moléculaire |
C28H54 |
Poids moléculaire |
390.7 g/mol |
Nom IUPAC |
octacosa-9,19-diene |
InChI |
InChI=1S/C28H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-28H2,1-2H3 |
Clé InChI |
SICGVWYBSLQEFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
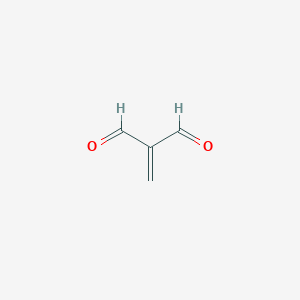
![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)


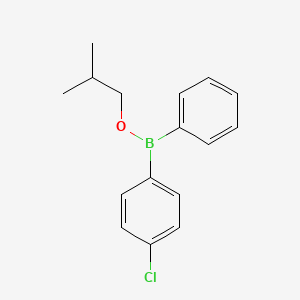

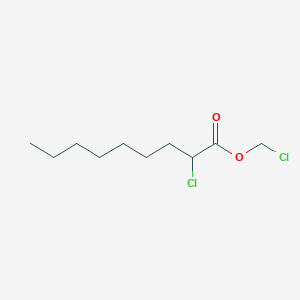
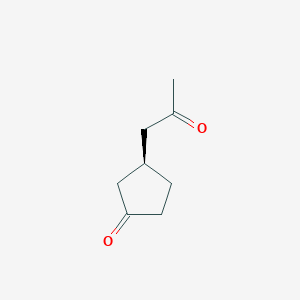
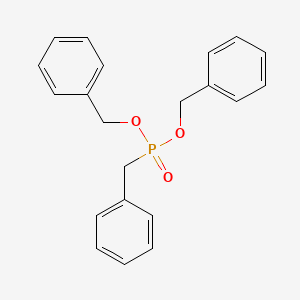
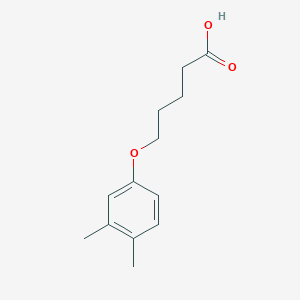

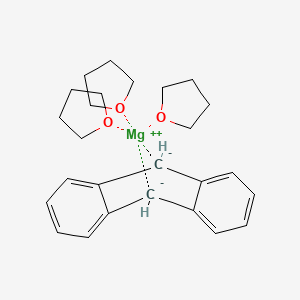
![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
